An In-depth Technical Guide to the Crystal Structure and Space Group of Dilithium Sulfide
An In-depth Technical Guide to the Crystal Structure and Space Group of Dilithium Sulfide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure and space group of dilithium (B8592608) sulfide (B99878) (Li₂S). The information is compiled from various crystallographic studies and is intended to be a valuable resource for researchers in materials science, solid-state chemistry, and battery technology.
Crystal Structure of Dilithium Sulfide
Dilithium sulfide predominantly crystallizes in the anti-fluorite structure . This is a cubic crystal system where the positions of the cations and anions are reversed compared to the fluorite (CaF₂) structure. In the Li₂S lattice, the sulfide (S²⁻) ions form a face-centered cubic (fcc) arrangement, with the lithium (Li⁺) ions occupying all the tetrahedral interstitial sites.[1][2]
The coordination environment consists of each Li⁺ ion being tetrahedrally coordinated to four S²⁻ ions, and each S²⁻ ion being cubically coordinated to eight Li⁺ ions.[1] This arrangement results in a stable ionic lattice.
Under high pressure, Li₂S can undergo a phase transition to an orthorhombic anticotunnite (PbCl₂-type) structure with the space group Pnma.[3] There are also mentions of an orthorhombic form under ambient conditions, though this is less common than the cubic anti-fluorite structure.[4][5]
Space Group and Lattice Parameters
The internationally recognized designation for the space group of the common cubic phase of Li₂S is Fm-3m , and its space group number is 225 .[2][6][7]
The lattice parameter 'a' for the cubic unit cell of Li₂S has been reported with slight variations across different experimental studies. These variations can be attributed to factors such as synthesis method, purity, and measurement conditions. A summary of reported crystallographic data is presented in the tables below.
Data Presentation
Table 1: Crystallographic Data for Cubic Dilithium Sulfide (Anti-fluorite Structure)
| Parameter | Value | Source(s) |
| Crystal System | Cubic | [2][6][8] |
| Space Group | Fm-3m | [1][2][6][7] |
| Space Group No. | 225 | [2][6][7] |
| Lattice Parameter (a) | ~5.70 Å | [7] |
| Lattice Parameter (a) | 5.7158(1) Å | [9] |
| Lattice Parameter (a) | 5.716 Å | [10] |
| Li-S Bond Length | 2.46 Å | [6] |
| Li-S Bond Length | 2.48 Å | [8] |
| Coordination (Li⁺) | 4 (Tetrahedral) | [1][6] |
| Coordination (S²⁻) | 8 (Cubic) | [1][6] |
Table 2: Atomic Coordinates for Cubic Dilithium Sulfide (Fm-3m)
| Atom | Wyckoff Position | x | y | z |
| S | 4a | 0 | 0 | 0 |
| Li | 8c | 1/4 | 1/4 | 1/4 |
Experimental Protocols
The determination of the crystal structure of Li₂S involves two key stages: synthesis of a pure crystalline sample and its analysis using diffraction techniques.
4.1. Synthesis of Crystalline Dilithium Sulfide (Solid-State Reaction)
This protocol describes a common method for synthesizing polycrystalline Li₂S.
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Reactant Preparation: High-purity lithium metal and elemental sulfur are used as precursors. To ensure stoichiometry, the reactants are weighed in a 2:1 molar ratio in an inert atmosphere (e.g., an argon-filled glovebox) to prevent oxidation.
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Mixing: The lithium and sulfur are thoroughly mixed and ground together using a mortar and pestle to increase the surface area for reaction.
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Pelletizing: The mixture is then pressed into a pellet using a hydraulic press to ensure good contact between the reactants.
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Heat Treatment: The pellet is placed in an alumina (B75360) crucible and heated in a tube furnace under a continuous flow of inert gas. A typical heating program involves a slow ramp-up to a temperature between 600°C and 800°C, holding at that temperature for several hours to ensure complete reaction, followed by a slow cooling to room temperature.
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Sample Handling: The resulting Li₂S powder is highly hygroscopic and must be handled and stored in an inert, dry atmosphere.
4.2. Crystal Structure Determination by Powder X-ray Diffraction (XRD) and Rietveld Refinement
This protocol outlines the steps for analyzing the synthesized Li₂S powder to determine its crystal structure.
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Sample Preparation: A small amount of the synthesized Li₂S powder is finely ground to ensure random crystal orientation. The powder is then mounted on a sample holder. To prevent reaction with air and moisture during the measurement, an airtight sample holder with an X-ray transparent window (e.g., Kapton or Mylar) is often used.
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Data Collection: The XRD pattern is collected using a powder diffractometer with a monochromatic X-ray source (commonly Cu Kα radiation). Data is typically collected over a 2θ range of 10° to 90° with a small step size (e.g., 0.02°) and a sufficient counting time per step to obtain good statistics.
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Phase Identification: The initial XRD pattern is analyzed to identify the crystalline phases present by comparing the peak positions and intensities to a crystallographic database (e.g., the Inorganic Crystal Structure Database - ICSD).
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Rietveld Refinement: A detailed structural analysis is performed using the Rietveld method. This is a powerful technique for refining the crystal structure model by minimizing the difference between the experimental XRD pattern and a calculated pattern. The refinement process typically proceeds as follows:
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Initial Model: The refinement starts with an initial structural model for Li₂S (anti-fluorite structure, space group Fm-3m) including approximate lattice parameters and atomic positions.
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Background Refinement: The background of the diffraction pattern is modeled and subtracted.
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Scale Factor and Lattice Parameters: The scale factor and the unit cell parameters are refined.
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Peak Profile Parameters: The parameters defining the shape of the diffraction peaks (e.g., Gaussian and Lorentzian components) are refined to accurately model the peak broadening.
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Atomic Positions and Isotropic Displacement Parameters: The fractional atomic coordinates of the Li and S atoms and their isotropic displacement parameters (which account for thermal vibrations) are refined.
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Goodness-of-Fit: The quality of the refinement is assessed using statistical indicators such as the weighted residual profile factor (Rwp) and the goodness-of-fit (χ²) parameter. A low value for these indicators signifies a good fit between the experimental and calculated patterns.
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Mandatory Visualization
References
- 1. docs.nrel.gov [docs.nrel.gov]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ethz.ch [ethz.ch]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of high-purity Li2S nanocrystals via metathesis for solid-state electrolyte applications - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
